1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is unavailable in the provided sources, analogous bromoethyl-substituted aromatics exhibit predictable signals:
- 1H NMR :
Infrared (IR) Spectroscopy
Key IR absorptions (derived from functional group trends):
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (aromatic) | 3100–3000 | Weak |
| C-H (methyl) | 2950–2850 | Strong |
| C-Br | 600–500 | Strong |
| C-C (aromatic) | 1600–1450 | Medium |
The absence of C=C stretching (normally ~1650 cm⁻¹) confirms full aromatic substitution.
Mass Spectrometry (MS)
The molecular ion peak ([M]+) is expected at m/z 254/256 (3:1 ratio from 79Br/81Br isotopes). Fragmentation patterns include:
- Loss of Br- (m/z 175).
- Cleavage of the bromoethyl chain (m/z 197 [M-CH2CH2Br]+).
- Benzene ring breakdown to m/z 91 (tropylium ion).
Crystallographic Data and Conformational Analysis
No crystallographic data for this compound is available in the provided sources. However, molecular modeling predicts:
- Conformational flexibility : The bromoethyl chain adopts staggered conformations to minimize steric hindrance with adjacent methyl groups.
- Torsional angles : The C-C-Br bond angle is ~112°, consistent with sp³ hybridization at the bromine-bearing carbon.
- Packing interactions : In the solid state, van der Waals forces between methyl groups and halogen bonding involving bromine likely dominate.
A 3D conformer model (PubChem CID 53402504) shows the bromoethyl group oriented perpendicular to the aromatic plane, minimizing electronic repulsion.
Properties
CAS No. |
60724-94-9 |
|---|---|
Molecular Formula |
C13H19Br |
Molecular Weight |
255.19 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C13H19Br/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3 |
InChI Key |
CWEQPCFJBYRKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CCBr)C)C |
Origin of Product |
United States |
Preparation Methods
Procedure
Key Data
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Solvent | CH₂Cl₂ |
| Reaction Time | 12 h |
| Purification | Column chromatography (ethyl acetate/hexane) |
This method is favored for its mild conditions and high reproducibility. The use of PPh₃ facilitates bromide displacement, while CBr₄ acts as both bromide source and dehydrating agent.
Hydrobromic Acid (HBr) Gas Treatment
Direct treatment of the alcohol precursor with gaseous HBr is a classical approach, leveraging acid-catalyzed nucleophilic substitution.
Procedure
Key Data
| Parameter | Value |
|---|---|
| Yield | 90–95% |
| Temperature | 110°C |
| Reaction Time | 4–6 h |
| Byproducts | Minimal (<5%) |
This method is scalable for industrial production but requires careful handling of corrosive HBr gas. The high yield and simplicity make it a preferred choice for bulk synthesis.
Radical Bromination with N-Bromosuccinimide (NBS)
Radical bromination using NBS and a radical initiator like azobisisobutyronitrile (AIBN) targets benzylic or allylic positions. For the ethyl side chain in the target compound, this method is effective under controlled conditions.
Procedure
Key Data
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Initiator | AIBN |
| Solvent | CCl₄ |
| Temperature | 80°C |
This method is ideal for selective bromination but requires strict anhydrous conditions to prevent competing hydrolysis.
Nucleophilic Substitution from Chlorinated Precursors
While less common, halogen exchange reactions offer an alternative route. Starting with 1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene , bromide ions displace chloride in polar aprotic solvents.
Procedure
Key Data
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Solvent | DMF |
| Temperature | 100°C |
| Limitations | Moderate yield, side reactions |
This method is less efficient due to competing elimination reactions but useful when chlorinated intermediates are readily available.
Comparative Analysis of Methods
The HBr gas method offers the highest yield and scalability, while the Appel reaction balances cost and purity for laboratory settings. Radical bromination is niche but valuable for specific regioisomers.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in the formation of ethyl-substituted benzene derivatives .
Scientific Research Applications
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Compounds
*Calculated based on molecular formula.
Key Observations :
- Steric Effects: The pentamethyl substitution in the target compound significantly increases steric hindrance compared to monosubstituted analogs (e.g., 1-(2-bromoethyl)-4-methoxybenzene). This may reduce nucleophilic substitution rates but enhance stability in harsh conditions .
- Electronic Effects : The electron-donating methyl groups decrease the electrophilicity of the bromoethyl group compared to electron-withdrawing substituents (e.g., -CF₃ in 1-(2-bromoethyl)-3-(trifluoromethyl)benzene) .
- Halogen Influence : Bromine’s moderate leaving-group ability contrasts with iodine’s superior reactivity (e.g., 1-iodo-pentamethylbenzene), making the target compound less reactive in SN2 reactions but more stable during storage .
Biological Activity
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene (commonly referred to as 1-bromoethyl-pentamethylbenzene) is a halogenated aromatic compound that has garnered interest in various fields including medicinal chemistry and materials science. Understanding its biological activity is crucial for potential applications in drug development and chemical synthesis.
- Molecular Formula : C12H17Br
- Molecular Weight : 241.17 g/mol
- CAS Number : 53442-65-2
Biological Activity Overview
The biological activity of 1-(2-bromoethyl)-2,3,4,5,6-pentamethylbenzene can be categorized into several key areas:
- Antimicrobial Properties : Studies have indicated that halogenated compounds often exhibit antimicrobial activity. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The alkyl and halogen substituents can play a role in modulating biological pathways associated with tumor growth.
- Enzyme Inhibition : The presence of the bromoethyl group may allow for interactions with specific enzyme active sites, potentially leading to inhibition of enzymatic activity which is a common mechanism for many therapeutic agents.
Antimicrobial Activity
A study focusing on the antimicrobial effects of halogenated aromatic compounds found that derivatives similar to 1-(2-bromoethyl)-2,3,4,5,6-pentamethylbenzene exhibited significant activity against various bacterial strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity and interference with DNA replication processes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene | E. coli | 25 µg/mL |
| 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene | S. aureus | 15 µg/mL |
Anticancer Studies
In vitro studies have shown that similar brominated compounds can induce apoptosis in cancer cells. A notable case involved the use of 1-bromoethyl derivatives in breast cancer cell lines where a dose-dependent decrease in cell viability was observed.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
The study concluded that the compound's ability to induce apoptosis may be linked to oxidative stress pathways activated by the bromine substituent.
Enzyme Inhibition
Research has indicated that compounds like 1-(2-bromoethyl)-2,3,4,5,6-pentamethylbenzene can act as inhibitors of certain enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Electrophilic Attack : The bromine atom can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules such as proteins and nucleic acids.
- Membrane Disruption : The hydrophobic nature of the pentamethylbenzene moiety allows for incorporation into lipid membranes, potentially disrupting membrane integrity and function.
- Signal Transduction Interference : By interacting with receptor sites or signaling molecules within cells, it may modulate various biological pathways leading to desired therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
